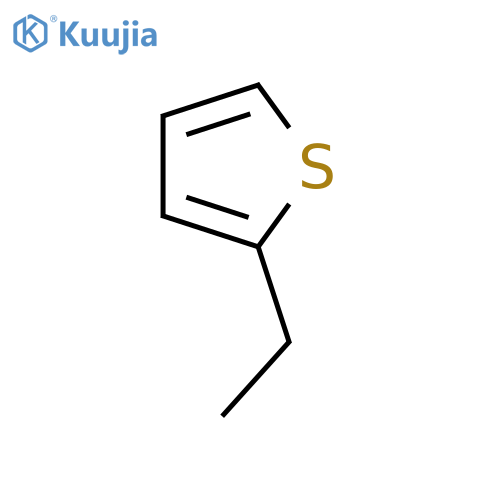

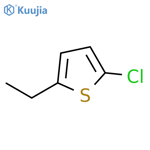

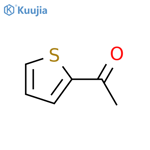

The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide

,

Journal of Chemical Technology and Biotechnology (1979-1982),

1980,

30(11),

648-53